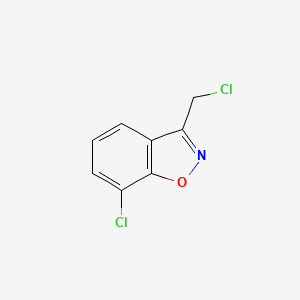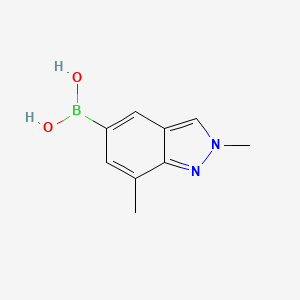
7-Chloro-3-(chloromethyl)-1,2-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-3-(chloromethyl)-1,2-benzoxazole is a heterocyclic compound that contains both chlorine and benzoxazole moieties. Benzoxazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry. The presence of chlorine atoms in the structure can significantly influence the compound’s reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(chloromethyl)-1,2-benzoxazole typically involves the chlorination of 3-methyl-1,2-benzoxazole. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
Starting Material: 3-methyl-1,2-benzoxazole
Chlorinating Agent: Thionyl chloride (SOCl₂)
Reaction Conditions: Reflux
The reaction yields this compound as the primary product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure higher yields and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-3-(chloromethyl)-1,2-benzoxazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), thiols (e.g., thiophenol), and alcohols (e.g., methanol). Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted benzoxazole derivatives
Oxidation: Oxidized benzoxazole derivatives
Reduction: Reduced benzoxazole derivatives
Applications De Recherche Scientifique
7-Chloro-3-(chloromethyl)-1,2-benzoxazole has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Chloro-3-(chloromethyl)-1,2-benzoxazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The presence of chlorine atoms can enhance the compound’s binding affinity to its molecular targets, thereby increasing its potency.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Chloro-3-formylchromone
- 3-Chloromethyl-2,7-dichloroquinoline
- 2-Chloro-3-chloromethylquinoline
Uniqueness
7-Chloro-3-(chloromethyl)-1,2-benzoxazole is unique due to its specific substitution pattern and the presence of both chlorine and benzoxazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H5Cl2NO |
|---|---|
Poids moléculaire |
202.03 g/mol |
Nom IUPAC |
7-chloro-3-(chloromethyl)-1,2-benzoxazole |
InChI |
InChI=1S/C8H5Cl2NO/c9-4-7-5-2-1-3-6(10)8(5)12-11-7/h1-3H,4H2 |
Clé InChI |
BQPGGABLTCRRHF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)ON=C2CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S,3S,4R,5S)-2-[6-amino-8-(piperidin-1-yl)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13468299.png)

![N-[2-(methylsulfanyl)ethyl]methanesulfonamide](/img/structure/B13468305.png)
![2-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-amine](/img/structure/B13468314.png)
![5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-d][1,4]diazepine hydrochloride](/img/structure/B13468321.png)
amine hydrochloride](/img/structure/B13468326.png)



![8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutan]-4-one](/img/structure/B13468366.png)
![2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid](/img/structure/B13468370.png)

